molecular formula C23H24N2O2 B13802627 1-Benziloyl-2-(alpha-methyl)phenethylhydrazine CAS No. 63884-35-5

1-Benziloyl-2-(alpha-methyl)phenethylhydrazine

Cat. No.: B13802627
CAS No.: 63884-35-5
M. Wt: 360.4 g/mol
InChI Key: CDVQLCYIDGFKKI-UHFFFAOYSA-N
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Description

N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide is a complex organic compound with a unique structure that includes a benzyl group, a hydroxyl group, and a diphenylacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide typically involves multiple steps One common method starts with the reaction of benzyl chloride with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to produce the hydrazide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different hydrazine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its hydrazide moiety which is known to exhibit various pharmacological activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide involves its interaction with specific molecular targets. The hydrazide moiety can form stable complexes with metal ions, which may inhibit certain enzymes or disrupt cellular processes. The benzyl and diphenyl groups contribute to the compound’s ability to interact with hydrophobic regions of proteins and membranes, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzylhydrazine: Similar structure but lacks the hydroxyl and diphenyl groups.

    Diphenylhydrazine: Contains the diphenyl group but lacks the benzyl and hydroxyl groups.

    Hydroxybenzylhydrazine: Contains the hydroxyl and benzyl groups but lacks the diphenyl group.

Uniqueness

N’-(1-Benzylethyl)-2-hydroxy-2,2-diphenylacetohydrazide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both benzyl and diphenyl groups enhances its hydrophobic interactions, while the hydroxyl group provides additional reactivity.

This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.

Properties

CAS No.

63884-35-5

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

2-hydroxy-2,2-diphenyl-N'-(1-phenylpropan-2-yl)acetohydrazide

InChI

InChI=1S/C23H24N2O2/c1-18(17-19-11-5-2-6-12-19)24-25-22(26)23(27,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,18,24,27H,17H2,1H3,(H,25,26)

InChI Key

CDVQLCYIDGFKKI-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O

Origin of Product

United States

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